molecular formula C10H10N2O2 B13895936 (2-Methoxyquinazolin-4-YL)methanol

(2-Methoxyquinazolin-4-YL)methanol

Cat. No.: B13895936
M. Wt: 190.20 g/mol
InChI Key: IGEKBCHPDZKHIC-UHFFFAOYSA-N
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Description

(2-Methoxyquinazolin-4-YL)methanol is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyquinazolin-4-YL)methanol typically involves the reaction of 2-methoxyquinazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyquinazolin-4-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxyquinazolin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2-Methoxyquinazolin-4-YL)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methoxy group and a methanol group, which can influence its reactivity and interactions with other molecules. This dual functionality can make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(2-methoxyquinazolin-4-yl)methanol

InChI

InChI=1S/C10H10N2O2/c1-14-10-11-8-5-3-2-4-7(8)9(6-13)12-10/h2-5,13H,6H2,1H3

InChI Key

IGEKBCHPDZKHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=N1)CO

Origin of Product

United States

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